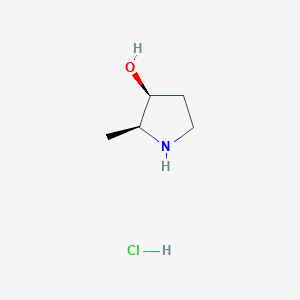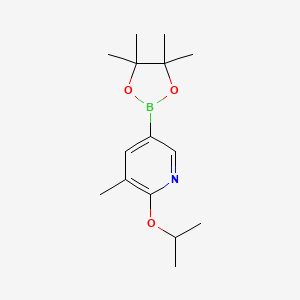
(2S,3S)-2-Methyl-3-pyrrolidinol hydrochloride
説明
(2S,3S)-2-Methyl-3-pyrrolidinol hydrochloride, also known as 2-methyl-3-pyrrolidinol hydrochloride, is a synthetic compound that has been used in scientific research for a variety of applications. It is a chiral compound, meaning it has two distinct forms which are mirror images of each other, and is used as a building block for a variety of chemical reactions.
科学的研究の応用
Organic Synthesis and Catalysis
- Pyrrolidines, including derivatives similar to (2S,3S)-2-Methyl-3-pyrrolidinol hydrochloride, play a significant role in organic synthesis. They are used as building blocks in the synthesis of more complex molecules due to their biological relevance and presence in many pharmaceuticals. For instance, pyrrolidine derivatives are involved in polar [3+2] cycloadditions, demonstrating their utility in constructing heterocyclic compounds under mild conditions, which could lead to applications in medicine and industry as dyes or agrochemical substances (Żmigrodzka et al., 2022).
Pharmaceutical Research
- Research on pyrrolidine derivatives also extends to pharmaceutical applications, focusing on their synthesis and potential as antimicrobial agents. For example, pyridine-bridged 2,6-bis-carboxamide Schiff's bases, related to pyrrolidine structures, have been synthesized and demonstrated significant antimicrobial activity, suggesting a potential pathway for developing new antibiotic drugs using pyrrolidine derivatives as a foundation (Al-Omar & Amr, 2010).
Enzymatic and Microbial Transformations
- The versatility of pyrrolidine and its derivatives in enzymatic and microbial transformations illustrates their potential in biotechnological applications. For instance, the use of whole cells of Burkholderia sp. for the oxyfunctionalization of pyridine derivatives to their hydroxylated forms showcases an eco-friendly and efficient method for modifying pyrrolidine derivatives. This approach opens up possibilities for producing biologically active substances or polymers with unique physical properties (Stankevičiūtė et al., 2016).
Materials Science and Catalysis
- Pyrrolidine derivatives are also explored in materials science and catalysis. For example, organocatalysts based on pyrrolidine structures have been used for asymmetric Michael additions, demonstrating high yields and excellent stereoselectivity. This application underlines the compound's role in synthesizing enantioselective materials and its potential in developing new catalytic processes (Singh et al., 2013).
特性
IUPAC Name |
(2S,3S)-2-methylpyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-4-5(7)2-3-6-4;/h4-7H,2-3H2,1H3;1H/t4-,5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFLXBUMALVKSD-FHAQVOQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CCN1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2-Methylpyrrolidin-3-ol hydrochloride | |
CAS RN |
1107659-78-8 | |
| Record name | 3-Pyrrolidinol, 2-methyl-, hydrochloride (1:1), (2S,3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1107659-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,3S)-2-methylpyrrolidin-3-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















